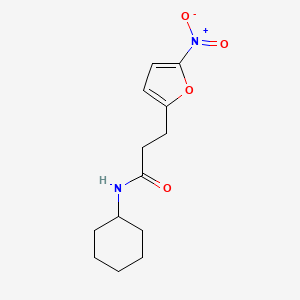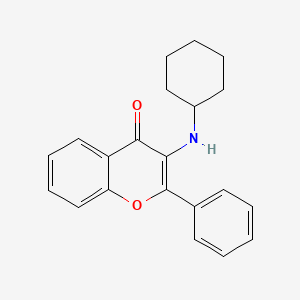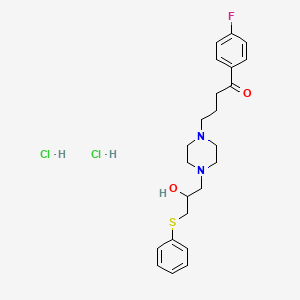
Ethanol, 2-((3-ethyltetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes an oxazaphospholidine ring, making it a valuable subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid typically involves the reaction of ethyl oxalyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with phosphorus trichloride to form the oxazaphospholidine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted oxazaphospholidine derivatives.
Applications De Recherche Scientifique
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazaphospholidine ring plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-methyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid
- 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]propionic acid
- 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]butanoic acid
Uniqueness
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is unique due to its specific structural features, such as the ethyl group at the 3-position and the oxazaphospholidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
37752-40-2 |
|---|---|
Formule moléculaire |
C8H19N2O5PS |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
2-[(3-ethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C8H19N2O5PS/c1-3-10-6-4-7-14-16(10,11)9-5-8-15-17(2,12)13/h3-8H2,1-2H3,(H,9,11) |
Clé InChI |
SOKCKTKWDABGHV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCOP1(=O)NCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)





![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)




